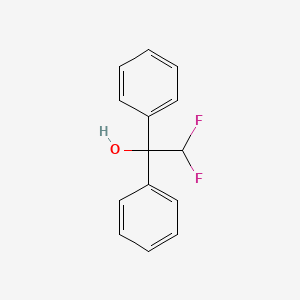

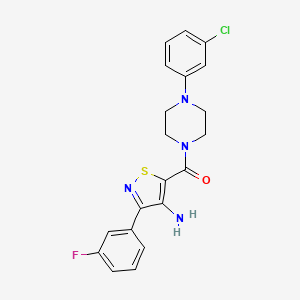

![molecular formula C24H16ClF3N2O3 B2893201 2-[(4-chlorobenzyl)oxy]-4-{[3-(trifluoromethyl)anilino]methylene}-1,3(2H,4H)-isoquinolinedione CAS No. 338419-54-8](/img/structure/B2893201.png)

2-[(4-chlorobenzyl)oxy]-4-{[3-(trifluoromethyl)anilino]methylene}-1,3(2H,4H)-isoquinolinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(4-chlorobenzyl)oxy]-4-{[3-(trifluoromethyl)anilino]methylene}-1,3(2H,4H)-isoquinolinedione” is a chemical substance with the CAS number 338419-54-8 . Its molecular formula is C24H16ClF3N2O3 .

Molecular Structure Analysis

The molecular structure of this compound consists of a complex arrangement of carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), nitrogen (N), and oxygen (O) atoms . The exact structure can be found in chemical databases .Physical and Chemical Properties Analysis

This compound has a molecular weight of 472.844 Da and a monoisotopic mass of 472.080170 Da . Other physical and chemical properties like melting point, boiling point, and density are typically available in chemical databases .Scientific Research Applications

Synthesis of Isoquinoline and Beta-Carboline Derivatives

The synthesis of isoquinoline and beta-carboline derivatives through a versatile cyclodehydration reaction involving mild electrophilic amide activation is a significant area of study. This process allows for the direct conversion of various amides to the desired products with short overall reaction times, highlighting the use of nonactivated and halogenated phenethylene derived amides, N-vinyl amides, and optically active substrates. This methodology is noteworthy for its efficiency and the potential for creating complex molecular architectures relevant to pharmaceuticals and agrochemicals (Movassaghi & Hill, 2008).

Heterocyclic N-Oxide Preparation

The preparation of heterocyclic N-oxides, including pyridine and isoquinoline derivatives, via oxidation with a solution of trichloroisocyanuric acid, acetic acid, sodium acetate, and water in acetonitrile and methylene dichloride, showcases a simple and efficient method yielding high-purity products. This process is crucial for generating key intermediates in organic synthesis and pharmaceutical research, with yields ranging from 78% to 90% (Zhong, Guo, & Song, 2004).

Photooxygenation of 1,3-Isoquinolinediones

Research on the dye-sensitized photooxygenations of 1,3-isoquinolinediones highlights the reactivity of these compounds under light-induced conditions. The production of 1,3,4-isoquinolinetriones and other oxygenated products through singlet oxygen reactions offers insights into the potential applications of isoquinolinediones in developing new photoreactive materials or in the synthesis of compounds with unique biological activities (Ke-Qing et al., 1998).

Alkyne Activation and Synthetic Applications

The activation of alkynes with electrophiles, such as Brønsted acids, iodine, or gold complexes, leading to the formation of isoquinolines and other cyclic compounds, underscores the versatility of these reactions in synthetic chemistry. These methodologies provide pathways for constructing complex molecular frameworks efficiently, offering potential applications in the synthesis of natural products and novel pharmaceuticals (Yamamoto et al., 2009).

Isoxazoles and Triazines Synthesis

The development of novel syntheses for isoxazoles and triazines from trifluoromethyl-substituted anilines illustrates the creative approaches in leveraging the reactivity of trifluoromethyl groups. These compounds have significant applications in medicinal chemistry and agrochemicals, showcasing the importance of trifluoromethyl-substituted compounds in accessing new chemical spaces (Strekowski et al., 1995).

Properties

IUPAC Name |

2-[(4-chlorophenyl)methoxy]-3-hydroxy-4-[[3-(trifluoromethyl)phenyl]iminomethyl]isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16ClF3N2O3/c25-17-10-8-15(9-11-17)14-33-30-22(31)20-7-2-1-6-19(20)21(23(30)32)13-29-18-5-3-4-16(12-18)24(26,27)28/h1-13,32H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXANOZMDVXLGLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N(C2=O)OCC3=CC=C(C=C3)Cl)O)C=NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16ClF3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethyl-7-(2-methylphenyl)-5-prop-2-ynylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2893118.png)

![4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2893122.png)

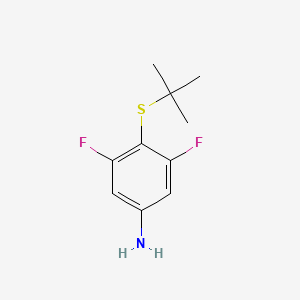

![tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoate](/img/structure/B2893125.png)

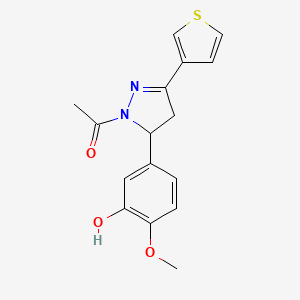

![1-(4-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2893126.png)

![2,6-difluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide](/img/structure/B2893127.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B2893132.png)

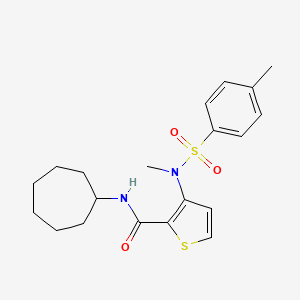

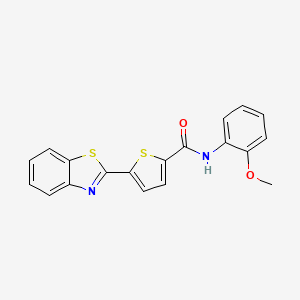

![N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide](/img/structure/B2893135.png)

![[2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2893138.png)